molecular formula C8H12N2 B8402466 (3,4-DIMETHYLPYRIDIN-2-YL)METHYLAMINE

(3,4-DIMETHYLPYRIDIN-2-YL)METHYLAMINE

Cat. No.: B8402466
M. Wt: 136.19 g/mol
InChI Key: IQKPJPAKCQZFQU-UHFFFAOYSA-N
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Description

(3,4-Dimethylpyridin-2-yl)methylamine is a substituted pyridine derivative featuring a methylamine group (-CH2NH2) attached to the 2-position of a pyridine ring, with additional methyl substituents at the 3- and 4-positions. This structural arrangement confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The methylamine moiety enhances nucleophilicity and hydrogen-bonding capacity, while the dimethylpyridine ring contributes to steric bulk and aromatic π-π interactions. Such characteristics are critical in ligand-receptor interactions, particularly in modulating thermoTRP channels or other protein targets where shape and electrostatic complementarity are essential for binding .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(3,4-dimethylpyridin-2-yl)methanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,5,9H2,1-2H3

InChI Key

IQKPJPAKCQZFQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylpyridin-2-yl)methylamine typically involves the alkylation of 3,4-dimethylpyridine with methylamine. One common method is the reaction of 3,4-dimethylpyridine with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow synthesis. This method involves passing the starting materials through a reactor packed with a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions. The continuous flow process offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylpyridin-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(3,4-Dimethylpyridin-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethylpyridin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Methylamine (CH3NH2)

  • Key Differences : Unlike (3,4-Dimethylpyridin-2-yl)methylamine, methylamine lacks aromaticity and steric hindrance, resulting in higher volatility (boiling point: −6.3°C) and lower molecular weight (31.06 g/mol).
  • Electron Scattering: Methylamine exhibits distinct electron scattering cross-sections compared to bulkier amines. For example, elastic scattering differential cross-sections (DCS) for methylamine align with methanol trends at energies <500 eV, suggesting similar electron interaction dynamics despite differing functional groups .

2-Aminomethylpyridine (Pyridin-2-ylmethylamine)

  • Key Differences : The absence of 3,4-dimethyl groups reduces steric hindrance and hydrophobic interactions. This impacts binding affinity in receptor systems; for instance, unsubstituted pyridinylmethylamines show lower selectivity for thermoTRP channels compared to dimethylated analogues .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

  • Key Differences : While both compounds feature amine groups, dopamine’s catechol ring enhances solubility in polar solvents (e.g., water solubility: ~50 mg/mL) and redox activity. The 3,4-dimethylpyridine in this compound, in contrast, increases lipophilicity (logP ~1.8 predicted), favoring membrane penetration .

Physicochemical Properties

Property This compound Methylamine 2-Aminomethylpyridine Dopamine Hydrochloride
Molecular Weight (g/mol) 150.22 (predicted) 31.06 108.14 189.64
Boiling Point (°C) ~220–240 (estimated) −6.3 205–210 Decomposes >240
logP ~1.8 (predicted) −0.57 0.45 −0.98 (hydrochloride)
Solubility in Water Moderate (10–50 mg/mL) Fully miscible High (>100 mg/mL) ~50 mg/mL

Receptor Binding and Selectivity

  • This compound’s dimethylpyridine ring enhances hydrophobic pocket interactions in receptors like TRPV1, as demonstrated in ligand-receptor docking studies. This contrasts with dopamine, which relies on catechol-OH groups for adrenergic receptor binding .
  • Methylamine’s small size limits its role to simple nucleophilic reactions or as a precursor, lacking the structural complexity for targeted receptor modulation .

Electrochemical Behavior

  • The aromatic pyridine ring in this compound stabilizes charge transfer reactions, whereas dopamine’s catechol group facilitates oxidation-reduction cycles critical in neurotransmission .

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